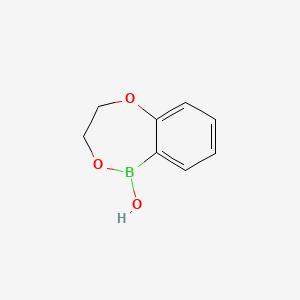

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

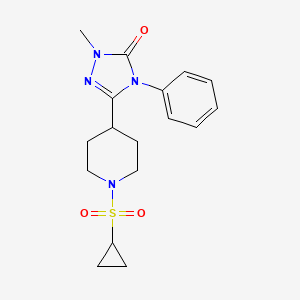

3,4-Dihydro-2,5,1-benzodioxaborepin-1-ol is a chemical compound with the CAS Number: 2377606-21-6 . It has a molecular weight of 163.97 and its IUPAC name is 3,4-dihydro-1H-benzo[c][1,5,2]dioxaborepin-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Applications De Recherche Scientifique

Benzazepinone Calcium Channel Blockers

Benzazepinone derivatives, which are structurally related to 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, have been studied for their potential as antihypertensive agents. These compounds exhibit competitive displacement of diltiazem, a calcium channel blocker, and show potent antihypertensive activity. Some derivatives with trifluoromethyl substituents in the aromatic ring are particularly notable for their long-acting antihypertensive effects (Floyd et al., 1992).

1,3‐Diazepine in Medicinal Chemistry

The 1,3‐diazepine scaffold, closely related to the benzodioxaborepin structure, is prevalent in many biologically active compounds, including anticancer agents, β‐lactamase inhibitors, and natural products with antiviral and anticancer activities. This structure is extensively used in designing enzyme inhibitors and GPCR ligands (Malki et al., 2021).

Continuous-Flow Synthesis for Drug Discovery

An efficient continuous-flow synthesis protocol for 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-one, a compound structurally similar to 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, has been developed. This approach is high-yielding and convenient for the generation of compound libraries in drug discovery (Viviano et al., 2015).

Dopamine D-1 Receptor Antagonist

The benzazepine SCH 23390, structurally related to benzodioxaborepins, is a potent and selective dopamine D-1 receptor antagonist. This compound has been characterized for its binding to specific striatal receptor sites, illustrating its potential in studying neurological interactions (Billard et al., 1984).

Applications in Fragrance Chemistry

The synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which shares a similar benzodioxepin backbone, has led to compounds with intense marine and vanillic odors. This highlights the use of such structures in developing new fragrances (Kraft et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIDXIVQIIWEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2OCCO1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)